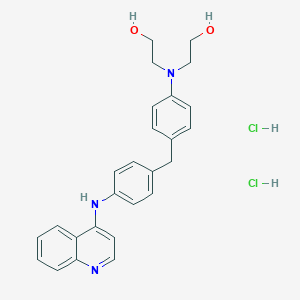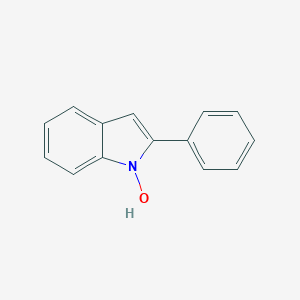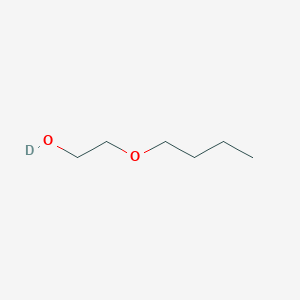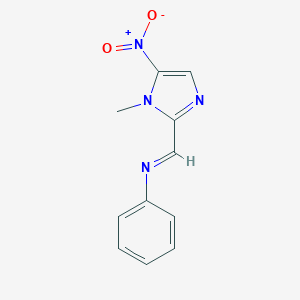
2,2'-((4-((4-(4-Quinolinylamino)phenyl)methyl)phenyl)imino)bis-ethanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-((4-((4-(4-Quinolinylamino)phenyl)methyl)phenyl)imino)bis-ethanol dihydrochloride, also known as Q-VD-OPh, is a small molecule inhibitor that has been widely used in scientific research applications. It was first synthesized in 2006 by Wang et al. and has since been used in various studies to investigate its mechanism of action and its potential use in treating diseases.
Mecanismo De Acción
2,2'-((4-((4-(4-Quinolinylamino)phenyl)methyl)phenyl)imino)bis-ethanol dihydrochloride works by binding to the active site of caspases, preventing them from carrying out their normal functions. It does this by forming a covalent bond with the catalytic cysteine residue in the active site. This prevents the activation of downstream caspases and ultimately inhibits the apoptotic pathway.
Biochemical and Physiological Effects:
2,2'-((4-((4-(4-Quinolinylamino)phenyl)methyl)phenyl)imino)bis-ethanol dihydrochloride has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It has been shown to reduce apoptosis in a variety of cell types, including neurons, cancer cells, and immune cells. 2,2'-((4-((4-(4-Quinolinylamino)phenyl)methyl)phenyl)imino)bis-ethanol dihydrochloride has also been shown to reduce inflammation and oxidative stress in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,2'-((4-((4-(4-Quinolinylamino)phenyl)methyl)phenyl)imino)bis-ethanol dihydrochloride is its high specificity for caspases. It has been shown to be effective at inhibiting caspases without affecting other cellular processes. However, it is important to note that 2,2'-((4-((4-(4-Quinolinylamino)phenyl)methyl)phenyl)imino)bis-ethanol dihydrochloride may have off-target effects at higher concentrations. Additionally, 2,2'-((4-((4-(4-Quinolinylamino)phenyl)methyl)phenyl)imino)bis-ethanol dihydrochloride can be toxic to cells at high concentrations, so careful titration is necessary when using it in experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 2,2'-((4-((4-(4-Quinolinylamino)phenyl)methyl)phenyl)imino)bis-ethanol dihydrochloride. One area of interest is the role of caspases in the development and progression of cancer. 2,2'-((4-((4-(4-Quinolinylamino)phenyl)methyl)phenyl)imino)bis-ethanol dihydrochloride has been shown to be effective at inhibiting caspases in cancer cells, and further research could investigate its potential as a cancer therapy. Additionally, 2,2'-((4-((4-(4-Quinolinylamino)phenyl)methyl)phenyl)imino)bis-ethanol dihydrochloride could be used in combination with other drugs to enhance their efficacy. Another area of interest is the potential use of 2,2'-((4-((4-(4-Quinolinylamino)phenyl)methyl)phenyl)imino)bis-ethanol dihydrochloride in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2,2'-((4-((4-(4-Quinolinylamino)phenyl)methyl)phenyl)imino)bis-ethanol dihydrochloride has been shown to reduce neuronal apoptosis in animal models of these diseases, and further research could investigate its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2,2'-((4-((4-(4-Quinolinylamino)phenyl)methyl)phenyl)imino)bis-ethanol dihydrochloride involves a multistep process that includes the reaction of 4-aminobenzyl alcohol with 4-quinolinecarboxaldehyde, followed by the reaction of the resulting product with 4-(4-formylphenyl)aniline. The final product is obtained by reacting the intermediate with HCl.
Aplicaciones Científicas De Investigación
2,2'-((4-((4-(4-Quinolinylamino)phenyl)methyl)phenyl)imino)bis-ethanol dihydrochloride has been widely used in scientific research applications as an inhibitor of caspases, a family of proteases that play a crucial role in programmed cell death. It has been shown to be effective in inhibiting caspase-3, caspase-7, and caspase-9, which are involved in the apoptotic pathway. 2,2'-((4-((4-(4-Quinolinylamino)phenyl)methyl)phenyl)imino)bis-ethanol dihydrochloride has also been used in studies investigating the role of caspases in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Propiedades
Número CAS |
133041-49-3 |
|---|---|
Nombre del producto |
2,2'-((4-((4-(4-Quinolinylamino)phenyl)methyl)phenyl)imino)bis-ethanol dihydrochloride |
Fórmula molecular |
C26H29Cl2N3O2 |
Peso molecular |
486.4 g/mol |
Nombre IUPAC |
2-[N-(2-hydroxyethyl)-4-[[4-(quinolin-4-ylamino)phenyl]methyl]anilino]ethanol;dihydrochloride |
InChI |
InChI=1S/C26H27N3O2.2ClH/c30-17-15-29(16-18-31)23-11-7-21(8-12-23)19-20-5-9-22(10-6-20)28-26-13-14-27-25-4-2-1-3-24(25)26;;/h1-14,30-31H,15-19H2,(H,27,28);2*1H |
Clave InChI |
FQKWUTMXACBJEL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)CC4=CC=C(C=C4)N(CCO)CCO.Cl.Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)CC4=CC=C(C=C4)N(CCO)CCO.Cl.Cl |
Otros números CAS |
133041-49-3 |
Sinónimos |
2-[2-hydroxyethyl-[4-[[4-(quinolin-4-ylamino)phenyl]methyl]phenyl]amin o]ethanol dihydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,6-Dimethyl-5-(4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-4-(3-nitrophenyl)-3-pyridinecarboxylic acid 2-[4-(diphenylmethyl)piperazino]ethyl ester](/img/structure/B159984.png)
![2-[(1S,2R,4As,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4a-yl]-1,3-dithiolane](/img/structure/B159985.png)

![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol acetate](/img/structure/B159994.png)



![2-Ethenylpyrazolo[1,5-A]pyridin-3-amine](/img/structure/B160003.png)